molecular formula C35H39F2N7O4 B12296442 1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one

1-[4-[4-[4-[[4-(2,4-Difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one

Cat. No.: B12296442
M. Wt: 659.7 g/mol
InChI Key: AEKNYBWUEYNWMJ-UHFFFAOYSA-N
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Preparation Methods

Pramiconazole can be synthesized through a multi-step process involving several key intermediates. The synthetic route typically involves the formation of a triazole ring and the incorporation of various functional groups to enhance its antifungal activity . The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the formation of the desired product . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Pramiconazole undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from pramiconazole, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used but generally involve modifications to the triazole ring or other functional groups on the molecule .

Properties

Molecular Formula

C35H39F2N7O4

Molecular Weight

659.7 g/mol

IUPAC Name

1-[4-[4-[4-[[4-(2,4-difluorophenyl)-4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-3-propan-2-ylimidazolidin-2-one

InChI

InChI=1S/C35H39F2N7O4/c1-25(2)43-17-18-44(34(43)45)29-6-4-27(5-7-29)40-13-15-41(16-14-40)28-8-10-30(11-9-28)46-20-33-47-22-35(48-33,21-42-24-38-23-39-42)31-12-3-26(36)19-32(31)37/h3-12,19,23-25,33H,13-18,20-22H2,1-2H3

InChI Key

AEKNYBWUEYNWMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(C1=O)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5OCC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F

Origin of Product

United States

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